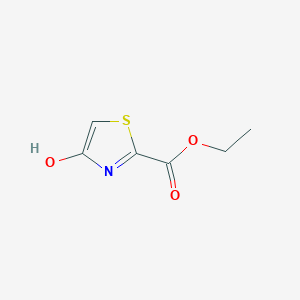
Ethyl 4-hydroxythiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hydroxythiazole-2-carboxylate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules. This compound is characterized by its molecular formula C6H7NO3S and a molecular weight of 173.19 g/mol . It is a derivative of thiazole, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxythiazole-2-carboxylate can be synthesized through various methods. One common method involves the reaction of ethyl acetoacetate with thiourea under acidic conditions to form the thiazole ring. The reaction typically requires refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of microwave-assisted synthesis has been reported to enhance reaction rates and yields . Additionally, continuous flow reactors can be employed to produce the compound on a larger scale with better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxythiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Ethyl 4-hydroxythiazole-2-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxythiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 4-hydroxythiazole-2-carboxylate can be compared with other thiazole derivatives:
Similar Compounds: Thiazole, 2-aminothiazole, and 4-methylthiazole.
Uniqueness: The presence of the ethyl ester and hydroxyl groups in this compound provides unique chemical properties and reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C6H7NO3S |
|---|---|
Molecular Weight |
173.19 g/mol |
IUPAC Name |
ethyl 4-hydroxy-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C6H7NO3S/c1-2-10-6(9)5-7-4(8)3-11-5/h3,8H,2H2,1H3 |
InChI Key |
IHGSBMGOULNHGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(1r,5s,6s)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B11752932.png)
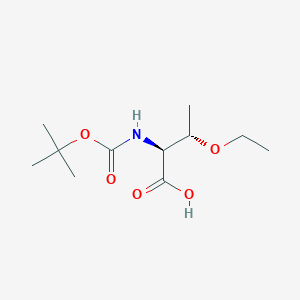
amine](/img/structure/B11752946.png)
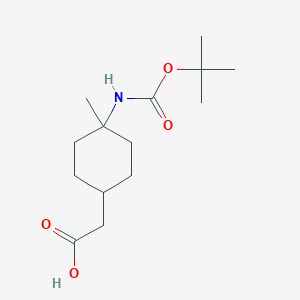
![Spiro[cyclohexane-1,3'-pyrrolo[2,3-c]pyridine]-2',4(1'H)-dione](/img/structure/B11752956.png)
![tert-Butyl 1,1,4-trimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate](/img/structure/B11752962.png)
![1-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11752967.png)
![8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B11752973.png)
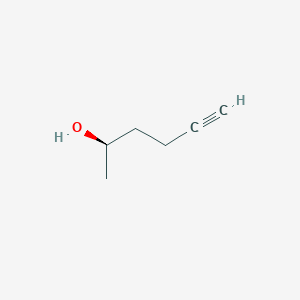
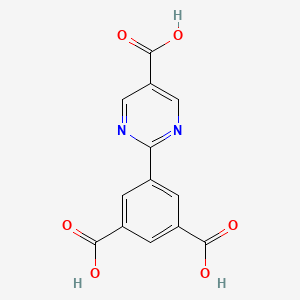
![Ethyl 3-methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate](/img/structure/B11752992.png)
![tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate](/img/structure/B11752997.png)
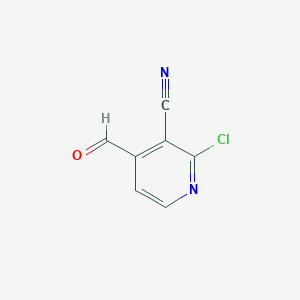
![(NZ)-N-[1-[4-(trifluoromethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11753007.png)
